molecular formula C12H13N3O4S B2444768 Methyl (4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946235-81-0

Methyl (4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2444768
CAS RN: 946235-81-0
M. Wt: 295.31
InChI Key: QRUMOHWIGWUVHS-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as those containing thiazole and furan rings, are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various organic halides . The exact method would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of similar compounds is usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include reactions with various organic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Antitumor and Antifilarial Agents

Compounds related to Methyl (4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate have been synthesized and evaluated for their potential antitumor and antifilarial activities. For instance, derivatives like Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate demonstrated significant in vivo antifilarial activity against Acanthocheilonema viteae and showed cytotoxic activity against leukemia cells by inhibiting cell proliferation, suggesting their potential as antitumor agents (Kumar et al., 1993).

Insensitive Energetic Materials

Research into the synthesis of new compounds with energetic properties has led to the development of materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. These compounds, featuring furan and other heterocyclic rings, exhibit moderate thermal stabilities and are insensitive towards impact and friction, making them superior to traditional explosives like TNT (Yu et al., 2017).

Antimicrobial Activities

Azole derivatives originating from furan compounds have been synthesized and showed promising antimicrobial activities. For example, the synthesis of 5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol starting from furan-2-carbohydrazide and its derivatives displayed activity against various microorganisms, highlighting their potential in developing new antibacterial and antifungal agents (Başoğlu et al., 2013).

Corrosion Inhibition

Amino acid compounds derived from furan have been studied for their effectiveness as corrosion inhibitors for steel in acidic solutions. These compounds exhibited mixed-type inhibition properties and their adsorption on the steel surface followed Langmuir adsorption isotherm, suggesting their utility in protecting metals from corrosion (Yadav et al., 2015).

Fluorescent Materials

The synthesis of fluorescent materials from biomass-derived furfural and natural amino acids through cross-coupling reactions has been explored. The preparation of 2-furylthiazole-4-carboxylic acid methyl ester and its subsequent arylation resulted in compounds with strong photoluminescence, offering applications in the development of new fluorescent materials for various technological applications (Tanaka et al., 2015).

Mechanism of Action

While the mechanism of action for this specific compound is not available, similar compounds often exhibit antimicrobial and anticancer activities .

properties

IUPAC Name

methyl N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-18-12(17)15-11-14-8(7-20-11)5-10(16)13-6-9-3-2-4-19-9/h2-4,7H,5-6H2,1H3,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUMOHWIGWUVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

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